L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine
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Overview
Description
L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine is a peptide compound composed of the amino acids proline, leucine, and glycine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like carbodiimides or phosphonium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or EDCI.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with free thiol groups.
Scientific Research Applications
L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and disease treatment.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Glycyl-L-Prolyl-L-Glutamate: Investigated for its neuroprotective potential in Alzheimer’s disease.
Uniqueness
L-Prolyl-L-leucylglycyl-L-leucyl-L-leucylglycine is unique due to its specific sequence and structure, which confer distinct biological activities and potential applications. Its combination of proline, leucine, and glycine residues provides unique conformational properties and functional versatility.
Properties
CAS No. |
358680-03-2 |
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Molecular Formula |
C27H48N6O7 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H48N6O7/c1-15(2)10-19(32-26(39)18-8-7-9-28-18)24(37)29-13-22(34)31-21(12-17(5)6)27(40)33-20(11-16(3)4)25(38)30-14-23(35)36/h15-21,28H,7-14H2,1-6H3,(H,29,37)(H,30,38)(H,31,34)(H,32,39)(H,33,40)(H,35,36)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
ZGWKMHLALBYOFO-TUFLPTIASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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